
5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide
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Overview
Description
5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methoxypyridinyl group, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the methoxypyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using a methoxypyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as amines or thiols.
Scientific Research Applications
5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the methoxypyridinyl group may contribute to the compound’s overall stability and solubility. The oxazole ring is often involved in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide
- 5-(4-bromophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide
- 5-(4-methylphenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide
Uniqueness
5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-14-7-6-12(8-18-14)20-15(21)16-19-9-13(23-16)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYJNOOGVRWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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